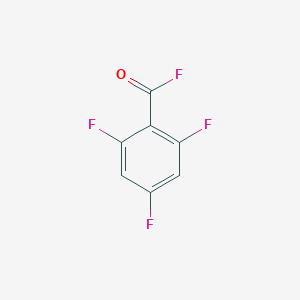

2,4,6-Trifluorobenzoyl fluoride

Description

Structure

3D Structure

Properties

CAS No. |

129825-18-9 |

|---|---|

Molecular Formula |

C7H2F4O |

Molecular Weight |

178.08 g/mol |

IUPAC Name |

2,4,6-trifluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H |

InChI Key |

VIGVTWYXZQRZHI-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1F)C(=O)F)F)F |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)F)F)F |

Synonyms |

Benzoyl fluoride, 2,4,6-trifluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzoyl Fluoride from 2,4,6-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trifluorobenzoyl fluoride from its corresponding carboxylic acid. This transformation is a key step in the preparation of various pharmaceuticals and agrochemicals, where the introduction of the acyl fluoride moiety can significantly modulate the biological activity of a molecule. This document outlines the common synthetic strategies, provides a detailed experimental protocol for a two-step conversion, and includes relevant quantitative data and characterization information.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the introduction of the 2,4,6-trifluorobenzoyl group. The high electronegativity of the fluorine atoms in the aromatic ring and the reactivity of the acyl fluoride group make it a versatile reagent for creating complex molecules with enhanced properties. The synthesis of this compound from 2,4,6-trifluorobenzoic acid is a critical transformation for researchers in medicinal and materials chemistry.

Synthetic Strategies

The conversion of a carboxylic acid to an acyl fluoride can be achieved through several methods. Direct fluorination of the carboxylic acid is possible using various reagents, although a two-step procedure involving the formation of an intermediate acyl chloride is often more practical and higher yielding.

Common fluorinating agents for the direct conversion of carboxylic acids to acyl fluorides include:

-

Diethylaminosulfur trifluoride (DAST)

-

Cyanuric fluoride

-

Sulfuryl fluoride

While effective, these reagents can be hazardous and require careful handling.

A widely employed and often more reliable method involves a two-step process:

-

Conversion of the carboxylic acid to the corresponding acyl chloride.

-

Halogen exchange reaction to replace the chlorine atom with fluorine.

This guide will focus on a detailed protocol for the two-step synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 2,4,6-trifluorobenzoic acid via the intermediate 2,4,6-trifluorobenzoyl chloride.

Step 1: Synthesis of 2,4,6-Trifluorobenzoyl Chloride

Reaction:

Figure 1. Synthesis of 2,4,6-Trifluorobenzoyl Chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2,4,6-trifluorobenzoic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 2,4,6-trifluorobenzoyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Reaction:

Figure 2. Halogen Exchange to form this compound.

Procedure:

-

In a dry reaction vessel, place the purified 2,4,6-trifluorobenzoyl chloride.

-

Add an excess of anhydrous potassium fluoride (KF), typically 1.5-2 equivalents. The KF should be dried thoroughly before use.

-

The reaction can be carried out neat or in a high-boiling aprotic solvent such as sulfolane.

-

Heat the mixture with stirring. The reaction temperature will depend on the solvent used but is typically in the range of 100-150 °C.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, is isolated by distillation from the reaction mixture. The solid potassium chloride (KCl) byproduct is removed by filtration.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent | Stoichiometry (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,4,6-Trifluorobenzoic Acid | Thionyl Chloride | 1 : 2.5 | Neat (cat. DMF) | Reflux | 3 | >90 | >95 (after distillation) |

| 2 | 2,4,6-Trifluorobenzoyl Chloride | Potassium Fluoride | 1 : 1.8 | Sulfolane | 120-140 | 4-6 | 85-95 | >98 (after distillation) |

Mandatory Visualization

The overall experimental workflow for the synthesis is depicted in the following diagram.

Figure 3. Experimental workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. It is expected to show distinct signals for the fluorine atoms on the aromatic ring and the acyl fluoride fluorine. The chemical shifts and coupling constants will be characteristic of the structure.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon and the aromatic carbons, with couplings to the attached fluorine atoms.

-

¹H NMR: The ¹H NMR spectrum will show a characteristic signal for the two aromatic protons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1800-1850 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl fluoride.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Acyl fluorides are lachrymatory and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium fluoride is toxic if ingested. Avoid inhalation of the dust.

-

The reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the intermediates and product.

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Fluoride: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a highly activated acyl fluoride derivative of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three fluorine atoms on the benzene ring, in addition to the acyl fluoride moiety, imparts unique electronic properties and reactivity to the molecule. This guide provides a comprehensive overview of the known and extrapolated properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Acyl fluorides, in general, offer a milder and more selective alternative to the more reactive acyl chlorides, making them valuable reagents in complex molecule synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzoyl Chloride

| Property | Value | Source |

| CAS Number | 79538-29-7 | PubChem[2][3] |

| Molecular Formula | C₇H₂ClF₃O | PubChem[2][3] |

| Molecular Weight | 194.54 g/mol | PubChem[2][3] |

| Appearance | Colorless liquid | Thermo Fisher Scientific |

| Boiling Point | 167-168 °C | Avantor[4] |

| Density | 1.499 g/cm³ | Avantor[4] |

| Refractive Index | 1.484 | Thermo Fisher Scientific[5] |

It is anticipated that this compound will have a slightly lower molecular weight and boiling point compared to its chloride counterpart due to the lower atomic weight of fluorine.

Spectral Data

Detailed spectral data for this compound is not extensively published. However, based on the analysis of related compounds, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A triplet in the aromatic region (around 7.0 ppm) due to coupling with the two ortho-fluorine atoms. |

| ¹⁹F NMR | Two signals are expected: one for the two ortho-fluorine atoms and one for the para-fluorine atom, with characteristic coupling patterns. A signal for the acyl fluoride fluorine atom would also be present at a distinct chemical shift. |

| ¹³C NMR | Signals for the aromatic carbons will show complex splitting patterns due to C-F coupling. The carbonyl carbon signal will also be split by the acyl fluoride. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl fluoride, typically in the region of 1800-1850 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight of C₇H₂F₄O. Fragmentation would likely involve the loss of COF and subsequent fragmentation of the trifluorobenzene ring. |

For comparison, the mass spectrum of 2,4,6-trifluorobenzoyl chloride shows characteristic peaks at m/z 159 and 131, corresponding to the loss of chlorine and the carbonyl group.[3]

Synthesis

This compound can be synthesized from either 2,4,6-trifluorobenzoic acid or 2,4,6-trifluorobenzoyl chloride using standard fluorinating agents.

From 2,4,6-Trifluorobenzoic Acid

The direct conversion of carboxylic acids to acyl fluorides is a common transformation. Several modern fluorinating reagents can achieve this with high efficiency.

References

- 1. 2,3,6-Trifluorobenzoyl chloride [webbook.nist.gov]

- 2. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trifluorobenzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride. While specific data for this compound is limited in publicly accessible literature, its structural class—acyl fluorides—is of growing interest in organic synthesis and drug discovery. Acyl fluorides are recognized for their unique reactivity, often serving as milder and more selective acylating agents compared to their more common acyl chloride counterparts. This guide provides a comprehensive overview of the available information on this compound, supplemented with general data and protocols for acyl fluorides where specific information is unavailable.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS number.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 129825-18-9 |

| Molecular Formula | C₇H₂F₄O |

| Molecular Weight | 178.08 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)C(=O)F)F |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound | 2,4,6-Trifluorobenzoyl Chloride |

| Boiling Point | Data not available | 167-168 °C[1] |

| Melting Point | Data not available | 41 °C[1] |

| Density | Data not available | 1.499 g/mL[1] |

| Appearance | Likely a colorless liquid | Clear colorless liquid |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not published, general methods for the preparation of acyl fluorides can be applied. The two most common routes are the fluorination of the corresponding carboxylic acid or the halogen exchange of the corresponding acyl chloride.

Synthesis from 2,4,6-Trifluorobenzoic Acid

Acyl fluorides can be synthesized from carboxylic acids using various fluorinating agents. A common and effective method involves the use of thionyl fluoride (SOF₂), which can be generated in situ.

Experimental Protocol: General Synthesis of Acyl Fluorides from Carboxylic Acids

-

Reagent Preparation: In a fume hood, a solution of the fluorinating agent (e.g., 1.1 equivalents of thionyl fluoride in an appropriate anhydrous solvent like dichloromethane) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To the stirred solution of the fluorinating agent, 2,4,6-trifluorobenzoic acid (1.0 equivalent) is added portion-wise at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Synthesis from 2,4,6-Trifluorobenzoyl Chloride

Halogen exchange is a common method for the preparation of acyl fluorides from the more readily available acyl chlorides. This is typically achieved using a fluoride salt.

Experimental Protocol: General Synthesis of Acyl Fluorides from Acyl Chlorides

-

Reagent Preparation: In a fume hood, a stirred suspension of an anhydrous fluoride salt (e.g., 1.5 equivalents of potassium fluoride) in a suitable aprotic solvent (e.g., acetonitrile or sulfolane) is prepared in a dry reaction vessel under an inert atmosphere. A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be added to improve the reaction rate.

-

Reaction: 2,4,6-Trifluorobenzoyl chloride (1.0 equivalent) is added dropwise to the suspension at room temperature. The reaction mixture is then heated to a temperature between 50 and 100 °C.

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: After the reaction is complete, the solid salts are removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Reactivity and Applications in Drug Development

Acyl fluorides are valuable reagents in organic synthesis due to their moderated reactivity compared to other acyl halides. This property makes them particularly useful in reactions requiring high selectivity and tolerance of sensitive functional groups.

Reactivity Profile

-

Acylation Reactions: this compound is expected to be an effective acylating agent for nucleophiles such as amines, alcohols, and thiols. The acylation reactions are generally slower and more controllable than with the corresponding acyl chloride, which can be advantageous in complex molecule synthesis to avoid side reactions.

-

Peptide Synthesis: Acyl fluorides are increasingly used as coupling reagents in peptide synthesis.[2][3] Their reduced susceptibility to epimerization compared to other activated carboxylic acid derivatives is a significant advantage in maintaining the stereochemical integrity of the amino acids.[2][3] this compound could potentially be used to introduce the 2,4,6-trifluorobenzoyl group onto an amino acid or peptide chain.

Potential Applications in Drug Discovery

The 2,4,6-trifluorobenzoyl moiety is a structural motif found in some biologically active molecules. The ability to introduce this group under mild conditions using this compound could be valuable in the synthesis of novel drug candidates. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.

Safety and Handling

Table 3: General Safety Information

| Hazard | Precaution |

| Corrosivity | Acyl fluorides are corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] |

| Toxicity | Acyl fluorides can be toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood. |

| Reactivity | Reacts with water and moisture, releasing corrosive hydrogen fluoride gas.[5] Store in a tightly sealed container under an inert atmosphere in a cool, dry place. |

| Flammability | May be a flammable liquid and vapor.[4] Keep away from heat, sparks, and open flames. |

In case of exposure:

-

Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, particularly in the fields of drug discovery and peptide chemistry. While specific experimental data for this compound is sparse, its properties and reactivity can be inferred from the general behavior of acyl fluorides. Its utility as a milder acylating agent compared to its chloride analog makes it an attractive option for the synthesis of complex and sensitive molecules. Further research into the properties and applications of this specific compound is warranted to fully explore its potential.

References

- 1. avantorsciences.com [avantorsciences.com]

- 2. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

Spectroscopic Profile of 2,4,6-Trifluorobenzoyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,4,6-trifluorobenzoyl fluoride, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analogue, 2,4,6-trifluorobenzoyl chloride, and established principles of spectroscopic analysis to present a comprehensive predictive profile. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, 2,4,6-trifluorobenzoyl chloride, and known substituent effects in spectroscopic analysis.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | ~7.0 - 7.3 | Triplet of triplets | J(H-F)ortho ≈ 8-10 Hz, J(H-F)para ≈ 6-8 Hz |

| ¹³C (C=O) | ~155 - 160 | Doublet of triplets | J(C-F)acyl ≈ 350-380 Hz, J(C-F)ortho ≈ 5-10 Hz |

| ¹³C (C-F) | ~160 - 165 (C2, C6), ~163-168 (C4) | Multiplets | Complex C-F couplings |

| ¹³C (C-H) | ~100 - 105 | Triplet | J(C-F)ortho ≈ 25-30 Hz |

| ¹³C (C-COF) | ~110 - 115 | Multiplet | Complex C-F couplings |

| ¹⁹F (COF) | ~ +20 to +40 | Triplet | J(F-F)ortho ≈ 5-10 Hz |

| ¹⁹F (C2, C6) | ~ -100 to -110 | Doublet of doublets | J(F-F)ortho-meta ≈ 20-25 Hz, J(F-F)ortho-acyl ≈ 5-10 Hz |

| ¹⁹F (C4) | ~ -95 to -105 | Triplet | J(F-F)meta-ortho ≈ 20-25 Hz |

Note: Predicted values are based on data for similar fluorinated aromatic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C=O (Acid Fluoride) | 1820 - 1850 | Strong, characteristic carbonyl stretch |

| C-F (Aromatic) | 1100 - 1350 | Strong, multiple bands |

| C-F (Acyl) | 1000 - 1100 | Strong |

| C=C (Aromatic) | 1600 - 1630, 1480 - 1520 | Medium to strong |

| C-H (Aromatic) | 3050 - 3150 | Weak to medium |

Note: Predictions are based on characteristic vibrational frequencies of functional groups and comparison with 2,4,6-trifluorobenzoyl chloride.

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M-COF]⁺ |

| 131 | Moderate | [M-COF-HF]⁺ |

| 95 | Moderate | [C₆H₂F₂]⁺ |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of similar aromatic acyl halides.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Standard proton spectra are acquired with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Carbon spectra are obtained using a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal-to-noise. A sufficient number of scans (typically several thousand) are accumulated to obtain a good quality spectrum.

-

¹⁹F NMR: Fluorine spectra are recorded with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm).

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion system coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Sample Introduction: For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which separates it from impurities before it enters the mass spectrometer. For direct infusion, a dilute solution of the sample is introduced directly into the ion source.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Comprehensive Spectroscopic and Spectrometric Analysis of 2,4,6-Trifluorobenzoyl Fluoride

This technical guide provides an in-depth analysis of the spectroscopic and spectrometric data for 2,4,6-trifluorobenzoyl fluoride. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, 2,4,6-trifluorobenzoyl chloride, to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals. The underlying principles and expected spectral characteristics are detailed, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on the known data for 2,4,6-trifluorobenzoyl chloride and fundamental principles of spectroscopy and spectrometry.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.0 - 7.5 | Triplet of triplets | J(H,F) ≈ 8-10 Hz, J(H,F) ≈ 2-3 Hz | Aromatic Protons (H-3, H-5) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~158 - 162 | Doublet of triplets | ¹J(C,F) ≈ 250-260 Hz, ³J(C,F) ≈ 10-15 Hz | C-2, C-6 |

| ~162 - 166 | Triplet of triplets | ¹J(C,F) ≈ 255-265 Hz, ³J(C,F) ≈ 8-12 Hz | C-4 |

| ~110 - 115 | Doublet of doublets | ²J(C,F) ≈ 20-30 Hz, ⁴J(C,F) ≈ 3-5 Hz | C-3, C-5 |

| ~105 - 110 | Triplet | ²J(C,F) ≈ 25-35 Hz | C-1 |

| ~155 - 160 | Doublet | ¹J(C,F) ≈ 350-370 Hz | C=O |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -100 to -110 | Triplet | ³J(F,F) ≈ 20-25 Hz | F-2, F-6 |

| ~ -95 to -105 | Triplet | ³J(F,F) ≈ 20-25 Hz | F-4 |

| ~ +20 to +40 | Singlet (broad) | - | C(O)F |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 159 | [M - F]⁺ |

| 131 | [M - F - CO]⁺ or [C₆H₂F₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the NMR and mass spectrometry data presented above.

2.1. NMR Spectroscopy

A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, is typically employed for these analyses.[1]

-

Sample Preparation : Approximately 5-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[3][4]

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired at a corresponding frequency (e.g., 100 MHz on a 400 MHz instrument). A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans are typically required.

-

¹⁹F NMR Acquisition : The ¹⁹F NMR spectrum is acquired at its corresponding frequency (e.g., 376 MHz on a 400 MHz instrument). Proton decoupling is often employed to simplify the spectra. Standard parameters are similar to those for ¹H NMR, with a sufficient number of scans to obtain a clear spectrum.[5]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing to the internal or external standard. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

2.2. Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] For small molecules like this compound, electron ionization (EI) is a common technique.

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.[7] The sample is vaporized in a high vacuum environment (typically 10⁻⁵ to 10⁻⁸ torr).[7]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7] Excess energy from the ionization process can cause the molecular ion to fragment into smaller, characteristic ions.[7]

-

Mass Analysis : The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6][7]

-

Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[7]

-

Data Interpretation : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the different analytical techniques and the information they provide.

References

An In-depth Technical Guide to the Electrophilicity of 2,4,6-Trifluorobenzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 2,4,6-trifluorobenzoyl fluoride, a key consideration for its application in organic synthesis and drug development. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from related compounds and theoretical principles to project its reactivity.

Introduction: The Role of Electrophilicity in Acyl Fluoride Chemistry

Acyl fluorides have emerged as valuable reagents in organic synthesis, offering a unique balance of reactivity and stability. Their electrophilicity is a critical parameter that governs their utility in acylation reactions, which are fundamental to the synthesis of a vast array of pharmaceuticals and fine chemicals. The electron-withdrawing nature of the fluorine atom in the acyl fluoride moiety enhances the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. This guide focuses on this compound, a molecule where the electrophilicity is further modulated by the presence of three fluorine atoms on the benzene ring.

Projected Electrophilicity of this compound

The electrophilicity of this compound is anticipated to be significantly high due to the cumulative electron-withdrawing effects of the fluorine substituents on the aromatic ring and the acyl fluoride group. These effects are twofold:

-

Inductive Effect (-I): The high electronegativity of the fluorine atoms pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.

-

Mesomeric Effect (-M): While fluorine can exert a +M effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in influencing the reactivity of the benzene ring and its substituents.

These combined effects render the carbonyl carbon of this compound highly susceptible to attack by a wide range of nucleophiles. It is expected to be more reactive than benzoyl fluoride and significantly more reactive than its non-fluorinated analog, benzoyl chloride, in nucleophilic acyl substitution reactions.

Quantitative Data and Comparative Reactivity

| Compound | Key Structural Features | Expected Relative Electrophilicity | Rationale |

| Benzoyl Chloride | Phenyl group, Acyl chloride | Baseline | Chlorine is a good leaving group, but the phenyl ring is not strongly electron-withdrawing. |

| Benzoyl Fluoride | Phenyl group, Acyl fluoride | Higher than Benzoyl Chloride | The higher electronegativity of fluorine makes the carbonyl carbon more electrophilic. |

| 4-Nitrobenzoyl Chloride | Nitro group (electron-withdrawing) | Higher than Benzoyl Chloride | The nitro group strongly withdraws electron density from the ring, enhancing electrophilicity. |

| This compound | Three fluorine atoms on the ring, Acyl fluoride | Significantly Higher | The cumulative inductive effect of three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. |

Experimental Protocols for Determining Electrophilicity

To quantitatively assess the electrophilicity of this compound, a series of kinetic experiments can be performed. A common method involves studying the kinetics of its reaction with a standard nucleophile and monitoring the reaction progress using spectroscopic techniques.

General Protocol for Kinetic Analysis of Acylation Reactions

This protocol outlines a general method for determining the second-order rate constants for the reaction of this compound with a nucleophile, such as a substituted aniline or phenol.

Materials:

-

This compound

-

Selected nucleophile (e.g., 4-nitroaniline)

-

Anhydrous solvent (e.g., acetonitrile)

-

Internal standard (for NMR studies)

-

UV-Vis spectrophotometer or NMR spectrometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.

-

Reaction Initiation: In a thermostated cuvette (for UV-Vis) or NMR tube, mix the solutions of the acyl fluoride and the nucleophile to initiate the reaction. The concentrations should be chosen to ensure pseudo-first-order conditions if one reactant is in large excess.

-

Monitoring the Reaction:

-

UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where either the reactant or the product has a strong and distinct absorption.

-

NMR Spectroscopy: Monitor the disappearance of a reactant peak or the appearance of a product peak over time relative to an internal standard.

-

-

Data Analysis:

-

For pseudo-first-order conditions, plot the natural logarithm of the reactant concentration (or absorbance) versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

-

The second-order rate constant (k2) can then be calculated by dividing k' by the concentration of the reactant in excess.

-

-

Temperature Dependence: Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a nucleophile (Nu-) is expected to proceed through a classic nucleophilic acyl substitution mechanism, likely involving a tetrahedral intermediate.

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the key steps in the experimental workflow for determining the reaction kinetics.

Caption: Workflow for determining reaction kinetics.

Conclusion

This compound is predicted to be a highly electrophilic acylating agent due to the strong electron-withdrawing nature of its fluorine substituents. While direct quantitative data remains to be experimentally determined, its reactivity profile can be inferred from the behavior of analogous compounds. The experimental protocols outlined in this guide provide a clear pathway for researchers to quantify its electrophilicity and unlock its full potential in the synthesis of novel molecules for the pharmaceutical and materials science industries. Further experimental and computational studies are warranted to provide a more precise understanding of the reactivity of this promising synthetic building block.

Technical Guide: Solubility of 2,4,6-Trifluorobenzoyl Fluoride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzoyl fluoride is a fluorinated aromatic compound of interest in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into molecules can significantly alter their physicochemical properties, including solubility, metabolic stability, and binding affinity.[1][2][3] Understanding the solubility of this reactive acyl fluoride in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

This technical guide provides an overview of the expected solubility of this compound, a detailed experimental protocol for its determination, and a discussion on the broader impact of fluorination on molecular properties relevant to drug discovery.

Solubility of this compound

As a reactive acyl halide, this compound is expected to be sensitive to protic solvents, especially those containing water, which can lead to hydrolysis to the corresponding carboxylic acid.[4] Acyl fluorides are generally more stable to hydrolysis than their chloride counterparts, which allows for greater handling flexibility.[5][6]

Qualitative Solubility Profile

-

Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF)): High solubility is expected in these solvents. The polarity of the solvent can effectively solvate the polar carbonyl group and the fluorinated aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is anticipated due to the similar polarities and the ability of these solvents to dissolve a wide range of organic compounds.

-

Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is likely, driven by interactions between the aromatic rings of the solute and the solvent.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Low solubility is expected. While the fluorination increases lipophilicity to some extent, the polar acyl fluoride group will limit its solubility in highly nonpolar media.[2]

-

Polar Protic Solvents (e.g., Alcohols, Water): The compound is expected to be reactive in these solvents, leading to solvolysis rather than simple dissolution. While it may initially appear to dissolve, this is likely due to a chemical reaction.

Quantitative Solubility Data

As noted, specific quantitative data is sparse. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Acetonitrile | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is suitable for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Vials with Teflon-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the anhydrous organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should be saturated, with excess solid remaining.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the incubator for a period (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. d. Accurately weigh the filtered solution.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. c. Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC or GC). d. Construct a calibration curve and determine the concentration of the diluted sample.

-

Calculation of Solubility: a. Back-calculate the concentration of the original saturated solution using the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety Precautions: this compound is a reactive and potentially corrosive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all solvents are anhydrous to prevent hydrolysis of the acyl fluoride.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Influence of Fluorination on Drug Properties

Caption: Impact of fluorine substitution on key properties in drug development.

Conclusion

While quantitative solubility data for this compound remains to be systematically documented, its structural features suggest good solubility in polar aprotic and chlorinated solvents, and poor solubility in nonpolar solvents, with reactivity expected in protic media. The provided experimental protocol offers a robust framework for researchers to determine its solubility in solvents relevant to their work. The strategic use of fluorination, as seen in this compound, continues to be a powerful tool in medicinal chemistry, enabling the fine-tuning of molecular properties to enhance the efficacy and developability of new therapeutic agents.[8][9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl halide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 2,4,6-Trifluorobenzoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potential hazards associated with 2,4,6-trifluorobenzoyl fluoride and details the essential safety precautions and emergency procedures required for its handling. Due to its hazardous properties, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a flammable and corrosive liquid that poses significant health risks upon exposure.[1] It is classified as a substance that causes severe skin burns and eye damage.[1][2][3][4] The material is also moisture-sensitive and may be corrosive to metals.[1][4] Vapors from this chemical can form explosive mixtures with air and may cause a flash fire.[1]

Emergency Overview:

-

Physical State: Colorless Liquid[1]

-

Primary Hazards: Flammable liquid and vapor, causes severe skin burns and eye damage, moisture sensitive.[1]

Upon thermal decomposition, it can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][5][6][7]

Hazard Data Summary

The following table summarizes the key hazard classifications for benzoyl fluoride compounds, which are analogous to this compound.

| Hazard Category | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[2][3][4] |

| Flammability | Flammable Liquid | Flammable liquid and vapor[1][5] |

| Corrosivity to Metals | May be corrosive to metals | H290: May be corrosive to metals[4] |

Detailed Safety Precautions and Protocols

Strict adherence to the following safety protocols is essential when working with this compound.

-

Ventilation: All work must be conducted in a well-ventilated area, specifically within a chemical fume hood.[1][5][8] Ensure that ventilation systems are explosion-proof.[5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield.[9] | To protect against splashes that can cause severe eye damage. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and clothing to prevent skin exposure.[5][6][9] A lab coat is mandatory. | To prevent contact that leads to severe chemical burns.[9] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[6] | To prevent inhalation of harmful vapors. |

-

Handling: Do not breathe mist, vapors, or spray.[1][5] Avoid contact with skin, eyes, and clothing.[1] Use non-sparking tools and take precautionary measures against static discharge.[1][5] Ground and bond containers when transferring material.[1] Do not eat, drink, or smoke in handling areas.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5][10] Store in a designated corrosives area, away from heat, sparks, and open flames.[1][5][6] It is recommended to store the chemical under an inert atmosphere due to its moisture sensitivity.[1][5] Use corrosion-resistant containers.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and metals.[1][5][10]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to mitigating harm.

Due to the potential for the release of hydrogen fluoride upon hydrolysis, first aid for fluoride exposure is paramount.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1] Immediate medical attention is required.[1][6]

-

Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[1][8] A physician should be called immediately.[1][5] For suspected fluoride burns, after initial water flushing, apply a 2.5% calcium gluconate gel to the affected area.[11][12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][8] If the person is not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1][8]

-

Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[1][8]

-

Containment: Evacuate personnel to a safe area and ensure adequate ventilation.[1][13] Remove all sources of ignition.[1][5][6]

-

Cleanup: Use spark-proof tools and explosion-proof equipment.[1][5] Absorb the spill with inert absorbent material such as sand, silica gel, or a universal binder.[1][6] Collect the absorbed material into suitable, closed containers for disposal.[1][13] Do not let the product enter drains.[13]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][13] Water mist can be used to cool closed containers.[1]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][6]

Visual Workflow for Emergency First Aid

The following diagram outlines the critical steps for first aid response following an exposure to this compound.

Caption: Emergency First Aid workflow for exposure to this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. labelsds.com [labelsds.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. prevor.com [prevor.com]

- 12. Hydrofluoric Acid Emergency Response · Connecticut College [conncoll.edu]

- 13. angenechemical.com [angenechemical.com]

Methodological & Application

Application of 2,4,6-Trifluorobenzoyl Fluoride in the Synthesis of Novel Antibacterial Agents

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates. 2,4,6-Trifluorobenzoyl fluoride is a valuable reagent in this context, serving as a precursor for the introduction of the 2,4,6-trifluorobenzoyl moiety into bioactive molecules. This application note details the use of this compound in the synthesis of novel antibacterial agents, specifically focusing on the generation of fluorobenzoylthiosemicarbazides, which have shown promise as inhibitors of bacterial D-alanyl-D-alanine ligase (Ddl).

Application: Synthesis of Fluorobenzoylthiosemicarbazides as D-alanyl-D-alanine Ligase Inhibitors

The 2,4,6-trifluorobenzoyl group can be incorporated into thiosemicarbazide scaffolds to generate potent inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in bacterial cell wall synthesis. Inhibition of Ddl disrupts the formation of peptidoglycan, leading to bacterial cell death. The high electronegativity of the fluorine atoms on the benzoyl ring can enhance the binding affinity of these compounds to the allosteric site of the Ddl enzyme.

Below is a general workflow for the synthesis and evaluation of these potential antibacterial agents.

Figure 1: General workflow for the synthesis and evaluation of fluorobenzoylthiosemicarbazides.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trifluorobenzohydrazide

This protocol describes the conversion of this compound to its corresponding hydrazide, a key intermediate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 1.2 equivalents of hydrazine hydrate dropwise to the solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2,4,6-trifluorobenzohydrazide.

Protocol 2: Synthesis of 1-(2,4,6-Trifluorobenzoyl)-4-arylthiosemicarbazides

This protocol outlines the synthesis of the target bioactive compounds from the hydrazide intermediate.

Materials:

-

2,4,6-Trifluorobenzohydrazide

-

Various substituted aryl isothiocyanates

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Suspend 1 equivalent of 2,4,6-trifluorobenzohydrazide in ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the desired aryl isothiocyanate to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the product with cold ethanol and dry to obtain the 1-(2,4,6-trifluorobenzoyl)-4-arylthiosemicarbazide derivative.

Data Presentation

The synthesized compounds are typically evaluated for their antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Molecular docking studies are also performed to predict the binding affinity to the D-alanyl-D-alanine ligase enzyme.

Table 1: Antibacterial Activity and Docking Scores of Representative Fluorobenzoylthiosemicarbazides

| Compound ID | R Group on Aryl Isothiocyanate | MIC (µg/mL) vs. S. aureus | Predicted Binding Affinity (kcal/mol) |

| FT-1 | 4-Cl | 15.63 | -8.5 |

| FT-2 | 4-Br | 15.63 | -8.7 |

| FT-3 | 4-CF₃ | 7.82 | -9.2 |

| FT-4 | 3-CF₃ | 7.82 | -9.1 |

| Cefuroxime | (Reference Antibiotic) | 1.95 | N/A |

Note: The data presented here are representative and synthesized from literature on similar fluorobenzoylthiosemicarbazides. Actual values would be determined experimentally.

Signaling Pathway

The target of these compounds, D-alanyl-D-alanine ligase (Ddl), is a crucial enzyme in the bacterial peptidoglycan synthesis pathway. Inhibition of this enzyme disrupts the formation of the D-Ala-D-Ala dipeptide, a key building block of the bacterial cell wall.

Figure 2: Inhibition of the peptidoglycan synthesis pathway by fluorobenzoylthiosemicarbazides.

This compound is a key starting material for the synthesis of fluorinated bioactive molecules. Its application in the generation of fluorobenzoylthiosemicarbazides demonstrates its utility in developing novel antibacterial agents that target the essential D-alanyl-D-alanine ligase enzyme in bacteria. The protocols and data presented provide a framework for researchers and drug development professionals to explore the potential of this and similar fluorinated scaffolds in medicinal chemistry.

Application of 2,4,6-Trifluorobenzoyl Fluoride in the Synthesis of Fluorinated Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 2,4,6-trifluorobenzoyl moiety is a key structural motif found in various bioactive molecules, particularly in the development of kinase inhibitors. 2,4,6-Trifluorobenzoyl fluoride serves as a reactive acylating agent for the introduction of this important functional group. While direct examples of its use in the synthesis of currently marketed blockbuster drugs are not extensively documented in publicly available literature, its potential as a building block in drug discovery remains significant. These application notes provide a comprehensive overview of its utility, representative experimental protocols, and the logical workflow for its incorporation into a synthetic scheme for a potential fluorinated pharmaceutical.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2,4,6-trifluorophenyl group often plays a crucial role in the pharmacophore of these inhibitors, contributing to potent and selective binding to the kinase active site. This compound can be employed to acylate amine or alcohol functionalities on a core scaffold to generate the final inhibitor or a key intermediate.

A representative application is the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a validated target in various B-cell malignancies. The synthesis involves the acylation of a heterocyclic amine core with this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acylation of a generic heterocyclic amine with this compound to form a hypothetical kinase inhibitor intermediate. This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.

| Parameter | Value |

| Reactants | |

| Heterocyclic Amine (1.0 eq) | 1.0 mmol |

| This compound (1.2 eq) | 1.2 mmol |

| Diisopropylethylamine (DIPEA) (1.5 eq) | 1.5 mmol |

| Dichloromethane (DCM) | 10 mL |

| Reaction Conditions | |

| Temperature | 0 °C to rt |

| Reaction Time | 4 hours |

| Product Analysis | |

| Product Yield (Isolated) | 85% |

| Product Purity (by HPLC) | >98% |

Experimental Protocols

General Protocol for Acylation of a Heterocyclic Amine

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

-

Heterocyclic amine

-

This compound

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add diisopropylethylamine (1.5 equivalents) to the stirred solution.

-

Slowly add this compound (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(2,4,6-trifluorobenzoyl) derivative.

Visualizations

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Caption: Simplified kinase signaling pathway inhibition.

Application Notes and Protocols: Acyl Fluorides as Efficient Peptide Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development, requiring efficient and reliable methods for the formation of amide bonds. While numerous coupling reagents exist, the use of acyl fluorides as activated intermediates for peptide bond formation has gained significant attention. This method offers several advantages, including rapid reaction times, high yields, and minimal racemization. This document provides a detailed overview and protocol for the use of acyl fluorides, generated in situ from N-protected amino acids and thionyl fluoride (SOF₂), as effective peptide coupling reagents in both liquid-phase and solid-phase peptide synthesis.

Mechanism of Action

The process begins with the activation of an N-protected amino acid using thionyl fluoride (SOF₂). This reaction proceeds through an acyl fluorosulfite intermediate to form the corresponding acyl fluoride. The generated amino acid fluoride is then reacted with the free amine of another amino acid or a growing peptide chain to form the desired peptide bond. This two-step, one-pot procedure is highly efficient and minimizes the formation of byproducts.

Quantitative Data Summary

The following tables summarize the quantitative data for dipeptide and polypeptide synthesis using the thionyl fluoride-mediated acyl fluoride protocol.

Table 1: Dipeptide Synthesis via Liquid-Phase Peptide Synthesis (LPPS)

| Entry | N-Protected Amino Acid | Coupled Amino Acid Ester | Solvent | Reaction Time (h) | Isolated Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Boc-Ala-OH | H-Ala-OtBu | DCM | 1-2 | 97 | >99:1 |

| 2 | Boc-Phe-OH | H-Ala-OtBu | DCM | 1-2 | 95 | >99:1 |

| 3 | Boc-Val-OH | H-Ala-OtBu | DCM | 1-2 | 92 | >99:1 |

| 4 | Boc-Trp(Boc)-OH | H-Ala-OtBu | ACN | 1-2 | 91 | >99:1 |

| 5 | Boc-Ser(tBu)-OH | H-Ala-OtBu | DCM | 1-2 | 93 | >99:1 |

| 6 | Boc-Pro-OH | H-Ala-OtBu | DCM | 1-2 | 96 | >99:1 |

Data adapted from studies on SOF₂-mediated peptide coupling, demonstrating high yields and excellent stereochemical fidelity.[1][2][3][4]

Table 2: Polypeptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

| Entry | Peptide Sequence | Resin | Cleavage Cocktail | Isolated Yield (%) |

| 1 | Fmoc-Ala-Ala-OH | Wang Resin | TFA/DCM | 96 |

| 2 | Fmoc-Ser(tBu)-Ala-OH | Wang Resin | TFA/DCM | 95 |

| 3 | Fmoc-Thr(tBu)-Ala-OH | Wang Resin | TFA/DCM | 94 |

| 4 | Fmoc-Lys(Boc)-Ala-OH | Wang Resin | TFA/DCM | 98 |

| 5 | Pentapeptide | Wang Resin | TFA/DCM | 83 |

Yields reported for peptides synthesized on solid support, showcasing the compatibility of the acyl fluoride method with standard SPPS protocols.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Peptide Synthesis (LPPS) of Dipeptides

This protocol describes a one-pot, column-free method for the synthesis of dipeptides.[1][2][3]

Materials:

-

N-Boc-protected amino acid

-

Thionyl fluoride (SOF₂) solution in DCM or ACN (typically 0.07 M)

-

Pyridine

-

Amino acid tert-butyl ester

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: To a solution of the N-Boc-protected amino acid (0.6 mmol) in DCM or ACN, add pyridine (1 equiv.).

-

Slowly add the SOF₂ solution (1 equiv.) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

-

Coupling: Add the amino acid tert-butyl ester (1 equiv.) and pyridine (1 equiv.) to the reaction mixture.

-

Stir at room temperature for 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the dipeptide.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of an amino acid to a resin-bound peptide using the acyl fluoride method.[1][3]

Materials:

-

Fmoc-protected amino acid

-

Thionyl fluoride (SOF₂) solution in DCM

-

Pyridine

-

Fmoc-deprotected peptide-resin (e.g., Fmoc-Ala-Wang resin after piperidine treatment)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Trifluoroacetic acid (TFA)

Procedure:

-

Fmoc-Deprotection: Swell the Fmoc-peptide-resin in DMF. Treat with 20% piperidine in DMF for 3 minutes, drain, and treat again for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Acyl Fluoride Formation: In a separate flask, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in DCM. Add pyridine (1 equiv.) followed by the SOF₂ solution (1 equiv.). Stir for 30 minutes.

-

Coupling: Add the solution of the activated Fmoc-amino acid fluoride to the deprotected peptide-resin. Shake the reaction vessel for 1 hour at room temperature.

-

Washing: Drain the reaction solution and wash the resin with DCM and DMF.

-

Cleavage (for analysis): To determine coupling efficiency, a small amount of resin can be cleaved using a TFA/DCM solution.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the acyl fluoride-mediated peptide coupling process.

Caption: General workflow for peptide synthesis using acyl fluorides.

Caption: Iterative cycle for solid-phase peptide synthesis (SPPS).

Conclusion

The use of thionyl fluoride to generate acyl fluorides in situ presents a rapid, efficient, and high-yielding method for peptide synthesis.[1][2][3][4] This approach is applicable to both liquid-phase and solid-phase techniques, accommodates a wide range of natural and unnatural amino acids with various protecting groups, and proceeds with minimal epimerization.[2][3] The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to implement this powerful peptide coupling strategy.

References

- 1. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Acyl Fluoride-Mediated Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable reactive intermediates for amide bond formation in solid-phase peptide synthesis (SPPS). Their heightened reactivity compared to carboxylic acids, coupled with increased stability against hydrolysis and aminolysis relative to acyl chlorides and bromides, offers a compelling alternative for challenging peptide sequences.[1][2] This document provides a detailed protocol for the use of acyl fluorides in SPPS, drawing upon established methodologies for their generation and application in peptide coupling.

Disclaimer: A specific protocol for the direct use of 2,4,6-trifluorobenzoyl fluoride as a coupling reagent or for the in situ generation of amino acid fluorides in SPPS was not found in the reviewed literature. The following protocols are based on the general principles of acyl fluoride chemistry in peptide synthesis, primarily focusing on the pre-formation of the amino acid fluoride prior to its coupling to the solid-supported peptide chain.

Principle and Advantages

The core of this methodology lies in the conversion of the carboxylic acid of an N-protected amino acid to its corresponding acyl fluoride. This "activated" species then readily reacts with the free amine of the resin-bound peptide to form a stable peptide bond. This approach offers several advantages:

-

High Reactivity: Acyl fluorides are highly electrophilic, leading to rapid coupling reactions.

-

Reduced Racemization: The use of acyl fluorides, particularly when generated under mild conditions, has been shown to minimize epimerization, a critical factor in maintaining the stereochemical integrity of the peptide.[3][4][5]

-

Compatibility: The method is compatible with common protecting groups used in Fmoc-based SPPS.[4][6]

-

High Yields: Studies have demonstrated excellent yields for di- and pentapeptides synthesized using this method on solid support.[4][7][8]

Data Presentation

Table 1: Reagents for Acyl Fluoride Formation from N-Protected Amino Acids

| Reagent | Typical Reaction Conditions | Comments | Reference |

| Thionyl fluoride (SOF₂) | DCM or ACN, pyridine, 30 min, room temperature | Can be generated ex situ. Mild conditions and short reaction times. | [3][7][8] |

| Cyanuric fluoride | Dichloromethane, pyridine, 3-4 hours, room temperature | Precipitated cyanuric acid is removed by filtration. | [2] |

| Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) | Dichloromethane, base (e.g., pyridine), room temperature | A common reagent for in situ generation of amino acid fluorides. | [2] |

Table 2: Representative Yields in Acyl Fluoride-Mediated Solid-Phase Peptide Synthesis

| Peptide Sequence | Resin | Coupling Conditions | Cleavage | Yield | Reference |

| Fmoc-Ala-Ala | Wang Resin | Fmoc-Ala-C(O)F (from SOF₂ method), 1 h | TFA/DCM | 96% | [3][4][7] |

| Dipeptides | Wang Resin | Fmoc-AA-C(O)F (from SOF₂ method) | TFA/DCM | 80-98% | [4][7][8] |

| Pentapeptide | Wang Resin | Fmoc-AA-C(O)F (from SOF₂ method) | TFA/DCM | 83% | [4] |

Experimental Protocols

This section details a general protocol for the synthesis of a peptide on a solid support using a pre-formed N-α-Fmoc-amino acid fluoride.

Protocol 1: Generation of N-α-Fmoc-Amino Acid Fluoride (Adapted from SOF₂ Method)

This protocol describes the formation of the acyl fluoride from the corresponding carboxylic acid.

Materials:

-

N-α-Fmoc-protected amino acid

-

Thionyl fluoride (SOF₂) solution in dichloromethane (DCM) (generated ex situ)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

0.1 M Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-α-Fmoc-protected amino acid (1.0 equiv) in anhydrous DCM.

-

Add pyridine (1.0 equiv) to the solution.

-

Slowly add a solution of SOF₂ in DCM (1.0 equiv) to the reaction mixture at room temperature.

-

Stir the reaction for 30 minutes.

-

Dilute the reaction mixture with DCM and wash with 0.1 M NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-α-Fmoc-amino acid fluoride. The product can be used immediately in the coupling step.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using N-α-Fmoc-Amino Acid Fluoride

This protocol outlines the coupling of the pre-formed amino acid fluoride to the resin-bound peptide.

Materials:

-

Fmoc-deprotected peptide-resin

-

N-α-Fmoc-amino acid fluoride (from Protocol 1)

-

Anhydrous N,N-dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve the N-α-Fmoc-amino acid fluoride (typically 1.5-3.0 equivalents relative to the resin loading) in anhydrous DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1 hour at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Figure 1: General workflow for solid-phase peptide synthesis using pre-activated amino acid fluorides.

Figure 2: Logical relationship of reactants and products in the acyl fluoride coupling step.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]

- 8. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Note and Protocol: Derivatization of Chiral Amines with 2,4,6-Trifluorobenzoyl Fluoride for High-Performance Liquid Chromatography (HPLC) Analysis